
UCB-J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UCB-J: is a positron emission tomography (PET) radiotracer developed for imaging synaptic vesicle glycoprotein 2A (SV2A) in the human brain. This compound has high affinity towards SV2A, a protein involved in the regulation of neurotransmitter release in neurons and endocrine cells. This compound is primarily used to study brain changes associated with various neurological diseases, including Alzheimer’s disease, schizophrenia, and depression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of UCB-J involves a one-step method using carbon-11 methyl iodide. The process begins with the trapping of carbon-11 methyl iodide in a solution containing the trifluoroborate substituted precursor, potassium carbonate, and a palladium complex. The reaction mixture is then heated at 70°C for 4 minutes to produce this compound. After semi-preparative high-performance liquid chromatography (HPLC) purification and reformulation in 10% ethanol/phosphate buffered saline, the product is obtained with high radiochemical purity and yield .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of automated synthesis modules to ensure reproducibility and scalability. The final product is subjected to rigorous quality control measures, including radiochemical purity, molar activity, and palladium content, to meet the standards required for clinical applications .
Análisis De Reacciones Químicas
Types of Reactions: UCB-J undergoes various chemical reactions, including:
Substitution Reactions: The synthesis of this compound involves a substitution reaction where carbon-11 methyl iodide reacts with the trifluoroborate substituted precursor.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling method is employed in the synthesis of this compound, where the palladium complex facilitates the coupling of the carbon-11 methyl group with the precursor.
Common Reagents and Conditions:
Reagents: Carbon-11 methyl iodide, trifluoroborate substituted precursor, potassium carbonate, palladium complex.
Conditions: Heating at 70°C for 4 minutes, followed by HPLC purification.
Major Products: The primary product of these reactions is this compound, which is obtained with high radiochemical purity and molar activity .
Aplicaciones Científicas De Investigación
Chemistry: UCB-J is used as a radiotracer in PET imaging to study synaptic density and neurotransmitter release in the brain. It helps in understanding the chemical processes involved in various neurological disorders .
Biology: In biological research, this compound is employed to investigate the role of SV2A in synaptic function and its involvement in diseases such as epilepsy and neurodegenerative disorders .
Medicine: this compound is extensively used in clinical research to diagnose and monitor the progression of neurological diseases, including Alzheimer’s disease, schizophrenia, and depression. It aids in the early detection of these conditions and the evaluation of therapeutic interventions .
Industry: In the pharmaceutical industry, this compound is utilized in the development and testing of new drugs targeting SV2A. It serves as a biomarker for assessing drug efficacy and safety in preclinical and clinical trials .
Mecanismo De Acción
UCB-J exerts its effects by binding to synaptic vesicle glycoprotein 2A (SV2A), a protein located in the synaptic vesicles of neurons. SV2A is involved in the regulation of neurotransmitter release, and its expression is correlated with synaptic density. This compound binds selectively to SV2A, allowing for the noninvasive measurement of synaptic density using PET imaging. This binding is facilitated by hydrogen bonding and cation-π interactions with specific residues in the SV2A protein .
Comparación Con Compuestos Similares
UCB-F: Another PET radiotracer targeting SV2A, with similar binding properties but different molecular interactions.
[18F]UCB-J: A fluorine-18 labeled counterpart of this compound, offering a longer radioactive half-life and similar imaging characteristics
Uniqueness: this compound is unique due to its high affinity and selectivity for SV2A, making it an excellent tool for imaging synaptic density. Its rapid kinetics and high brain uptake further enhance its utility in neurophysiological investigations .
Propiedades
Número CAS |
1604786-87-9 |
|---|---|
Fórmula molecular |
C17H15F3N2O |
Peso molecular |
320.32 |
Pureza |
>95% |
Sinónimos |
(4R)-1-[(3-methyl-4-pyridyl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
Origen del producto |
United States |
A: UCB-J binds specifically to synaptic vesicle glycoprotein 2A (SV2A) [, , , , , , , , , , , , , , , , , , , , , ]. SV2A is a transmembrane protein found on synaptic vesicles, small membrane-bound compartments within neurons that store neurotransmitters for release at synapses. While the precise function of SV2A is not fully understood, it is believed to be involved in the regulation of neurotransmitter release and synaptic vesicle trafficking.
A: this compound is a non-subtype-selective SV2A ligand and does not appear to directly affect SV2A function or downstream signaling pathways [, ]. It primarily acts as a marker for SV2A, allowing researchers to visualize and quantify synaptic density.
ANone: The molecular formula of this compound is C17H16F3N2O2, and its molecular weight is 353.32 g/mol.
A: Yes, in silico modeling and molecular dynamics simulations have been employed to investigate the binding interactions of this compound and related compounds with different isoforms of SV2A []. These studies have provided insights into the binding modes, types of interactions (hydrogen bonding, hydrophobic interactions, π-π interactions, etc.), and binding free energies associated with these interactions.
A: Structure-activity relationship studies have explored modifications to the this compound scaffold to optimize its properties as an imaging agent [, ]. For instance, the development of 18F-SynVesT-1 (18F-SDM-8), a difluoro analog of this compound, aimed to improve its properties for PET imaging while maintaining high SV2A binding affinity []. These studies demonstrate that even minor structural changes can have significant impacts on binding affinity and other pharmacological properties.
A: this compound exhibits moderate metabolic stability in plasma []. During preclinical studies, approximately 39% of the parent compound remained in plasma after 30 minutes []. Its stability allows for its successful application in PET imaging studies.
ANone: The provided articles do not detail specific formulation strategies for this compound. As a radiolabeled compound with a short half-life, its production and formulation are likely optimized for radiochemical purity and rapid administration for PET imaging.
A: Following intravenous administration, this compound readily crosses the blood-brain barrier and exhibits high uptake in gray matter regions of the brain, consistent with the widespread distribution of SV2A [, , ]. This pattern of distribution makes it suitable for assessing synaptic density in various brain regions.
A: While the specific metabolic pathways of this compound are not detailed in the provided articles, it is known to be metabolized relatively rapidly [, ]. The liver is a significant organ for its metabolism and elimination [].
ANone: Yes, this compound has been widely used in preclinical studies using various animal models of neurological disorders:
- Alzheimer's disease: Studies in mouse models of Alzheimer's disease have shown reduced this compound binding in brain regions associated with synaptic loss [, ].
- Huntington's disease: In mouse models of Huntington's disease, this compound PET imaging has revealed significant SV2A deficits in the brain and spinal cord, even in early stages of the disease [, , ].
- Parkinson's disease: Research utilizing a rat model of Parkinson's disease demonstrated that this compound could detect decreases in SV2A binding in specific brain regions affected by the neurotoxin 6-hydroxydopamine [, ].
- Spinal Cord Injury: Studies in rodent models of spinal cord injury have successfully employed this compound PET imaging to detect and monitor SV2A loss following injury [].
- Epilepsy: Research in rat models of temporal lobe epilepsy has demonstrated that this compound can visualize and track changes in SV2A binding during different stages of epileptogenesis [].
ANone: While this compound has not been used in large-scale clinical trials as a primary outcome measure, several pilot studies have explored its potential in various neurological and psychiatric conditions:
- Alzheimer's disease: Pilot studies have demonstrated reduced hippocampal this compound binding in patients with Alzheimer's disease compared with cognitively normal individuals, suggesting its potential as an early biomarker for synaptic loss [, , ].
- Huntington's disease: Initial studies using this compound PET have shown promise in detecting early synaptic loss in premanifest and early manifest HD mutation carriers [, ].
- Parkinson's disease: this compound has been investigated in the context of Parkinson's disease, with studies suggesting its potential for assessing synaptic density changes in the basal ganglia and other brain regions affected by the disease [].
- Frontotemporal Dementia: A study using this compound PET in patients with behavioral variant frontotemporal dementia demonstrated a significant reduction in SV2A binding in frontotemporal brain regions, supporting its use for investigating synaptic loss in this condition [].
- Epilepsy: this compound PET has shown promise in evaluating synaptic density in patients with temporal lobe epilepsy, potentially aiding in the identification of seizure foci and monitoring disease progression [, ].
- Schizophrenia: this compound has been investigated as a potential biomarker for synaptic alterations in schizophrenia, with studies showing reduced binding in specific brain regions in patients compared with healthy controls [, ].
ANone: Synaptic dysfunction and loss are hallmarks of many neurodegenerative and psychiatric disorders. This compound PET imaging allows researchers and clinicians to:
- Identify early synaptic loss: this compound PET can detect subtle changes in synaptic density, potentially identifying individuals in the early stages of a disease, even before significant clinical symptoms manifest [, ].
- Monitor disease progression: Longitudinal this compound PET studies can track changes in synaptic density over time, providing insights into disease progression and treatment response [, ].
- Evaluate treatment efficacy: this compound PET holds promise as an outcome measure in clinical trials for disease-modifying therapies aimed at preserving or restoring synaptic function [, , ].
ANone: Quantification of this compound binding in PET studies typically involves:
- Kinetic Modeling: Compartmental modeling approaches, such as the one-tissue compartment model (1TCM) or two-tissue compartment model (2TCM), are commonly used to estimate parameters like volume of distribution (VT), which reflects SV2A density [, , , , , ].
- Reference Region Methods: The centrum semiovale, a white matter region with minimal SV2A expression, has been proposed as a reference region for simplified quantification methods like the standardized uptake value ratio (SUVR) [, , ].
A: Research suggests that a scan duration of 60 minutes is sufficient for reliable quantification of this compound binding using both plasma input and reference tissue models [, , , ]. The choice of kinetic model and reference region may depend on factors such as the specific research question, available data, and study population.
A: Studies have demonstrated excellent test-retest reproducibility for this compound PET, with variability in VT values typically within 3–9% across different brain regions [, ]. This high reproducibility supports its reliability as a quantitative imaging tool.
ANone: While this compound is currently considered a leading tracer for SV2A imaging, alternative PET tracers have been explored, including:
- 18F-SynVesT-1 (18F-SDM-8): This is an 18F-labeled analog of this compound that offers the advantage of a longer half-life, potentially facilitating multisite studies and wider clinical accessibility [, , ].
ANone: this compound was first reported as a potential PET tracer for SV2A in the early 2010s. Key milestones in its development include:
- Preclinical validation: Initial studies in nonhuman primates demonstrated the favorable kinetics and binding properties of this compound, supporting its translation to human imaging studies [].
- First-in-human studies: These studies confirmed the safety, tolerability, and excellent imaging characteristics of this compound in healthy human volunteers [, ].
- Clinical applications: Pilot studies in various neurological and psychiatric conditions have shown the potential of this compound PET for detecting and monitoring synaptic loss, supporting its role as a promising biomarker [, , , , , , ].
- Development of 18F-labeled analog: The development of 18F-SynVesT-1, a longer-lived analog of this compound, represents a significant advancement, potentially broadening the accessibility and clinical utility of SV2A PET imaging [, , ].
A: this compound PET, when combined with other imaging modalities like MRI and other PET tracers (e.g., amyloid PET or tau PET), provides a more comprehensive understanding of disease processes [, , , , , ]. This multi-modal approach allows researchers to correlate synaptic loss with other pathological features, brain network activity, and cognitive performance, providing a more complete picture of disease mechanisms and progression.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


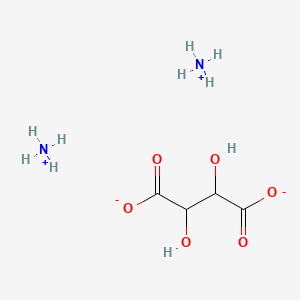
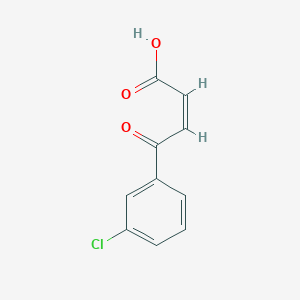
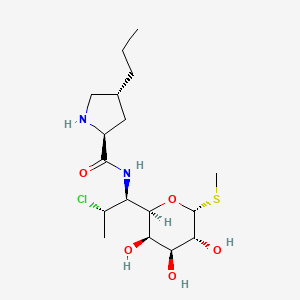
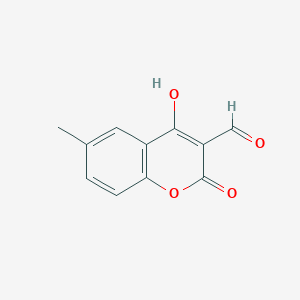
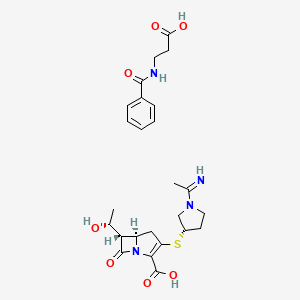
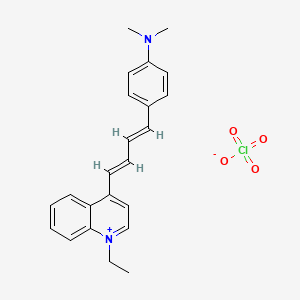
![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
